![molecular formula C13H13NO2 B111853 (3AR,4S,9BS)-3A,4,5,9B-Tetrahydro-3H-cyclopenta[C]quinoline-4-carboxylic acid CAS No. 1415811-43-6](/img/structure/B111853.png)
(3AR,4S,9BS)-3A,4,5,9B-Tetrahydro-3H-cyclopenta[C]quinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(3AR,4S,9BS)-3A,4,5,9B-Tetrahydro-3H-cyclopenta[C]quinoline-4-carboxylic acid” is a type of quinolinemonocarboxylic acid . It is a conjugate acid of a quinoline-4-carboxylate .
Synthesis Analysis
The synthesis of quinoline-4-carboxylic acid derivatives has been achieved via Doebner reactions in both one-pot (OP) and post-synthetic modification (PSM) methods . These methods can be universally applied to most of the reported imine COFs family via bottom-up construction or linkage conversion .Molecular Structure Analysis
The molecular structure of quinoline-4-carboxylic acid is described by the molecular formula C10H7NO2 . The InChI representation of the molecule isInChI=1S/C10H7NO2/c12-10(13)8-5-6-11-9-4-2-1-3-7(8)9/h1-6H,(H,12,13) . Chemical Reactions Analysis
The Doebner hydrogen-transfer reaction has been developed for the synthesis of substituted quinolines from anilines possessing electron-withdrawing groups . This reaction can be applied to not only anilines having electron-withdrawing groups but also those having electron-donating groups and can be used in the large-scale synthesis of bioactive molecules .Physical And Chemical Properties Analysis
The molecular weight of quinoline-4-carboxylic acid is 173.17 g/mol . The compound has a topological polar surface area of 24.1 Ų .Aplicaciones Científicas De Investigación
Drug Discovery and Development
This compound serves as a vital scaffold in drug discovery due to its quinoline core structure, which is a common motif in medicinal chemistry . Its structural complexity allows for the creation of diverse derivatives with potential therapeutic effects. Researchers are exploring its use in the development of new pharmacological agents, particularly for diseases where current treatments are inadequate.
Alkaline Phosphatase Inhibition
Derivatives of quinoline-4-carboxylic acid have been synthesized and evaluated as potent inhibitors of alkaline phosphatases . These enzymes are significant in various physiological processes, and their inhibition can be beneficial in treating conditions like hypophosphatasia, a rare metabolic bone disease.
Anticancer Activity
The quinoline motif is being investigated for its anticancer properties. Certain derivatives have shown promise in targeting various cancer cell lines, providing a pathway for the development of new anticancer drugs . The compound’s ability to intercalate with DNA or inhibit key enzymes involved in cell proliferation is of particular interest.
Antibacterial and Antimicrobial Agents
Quinoline derivatives exhibit a broad spectrum of bioactivity, including antibacterial and antimicrobial effects . This makes them valuable in the search for new treatments against resistant strains of bacteria and other pathogens.
Anti-inflammatory Applications
The compound’s derivatives have been studied for their anti-inflammatory properties, which could lead to new treatments for chronic inflammatory diseases . By modulating the inflammatory response, these derivatives can provide relief from symptoms and potentially halt disease progression.
COX-2 Inhibitory Potency
Modifications to the quinoline ring, such as substituents on the C-7 and C-8 positions, have been shown to increase COX-2 inhibitory potency and selectivity . This is significant for the development of selective COX-2 inhibitors, which are a class of drugs that provide anti-inflammatory effects without the gastrointestinal side effects associated with traditional NSAIDs.
Synthetic Organic Chemistry
The compound’s structure is not only significant in medicinal chemistry but also in synthetic organic chemistry. It provides a versatile framework for the synthesis of complex molecules, which can be used in various industrial applications .
Direcciones Futuras
The development of stable and functional linkages is essential to expand the COFs family and broaden their application prospects . The nanofiltration membrane (NFM) based on QL-COF exhibited a desirable separation capacity with high rejection for small dye molecules (> 90%), high water permeance (850 L m −2 h −1 MPa −1) and tolerance of extreme conditions (1 M HCl/NaOH), which were benefitted from the enhanced properties of QL-COFs . This opens up a way for the construction of robust and functional COFs materials for practical applications .
Propiedades
IUPAC Name |
(3aR,4S,9bS)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c15-13(16)12-10-6-3-5-8(10)9-4-1-2-7-11(9)14-12/h1-5,7-8,10,12,14H,6H2,(H,15,16)/t8-,10-,12+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJCENKZISEXPF-UISBYWKRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=CC=CC=C23)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@H]2[C@@H]1[C@H](NC3=CC=CC=C23)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 11863181 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-3-[4-(Aminomethyl)phenyl]-2-[(tert-butoxy)carbonylamino]propanoic acid](/img/structure/B111777.png)
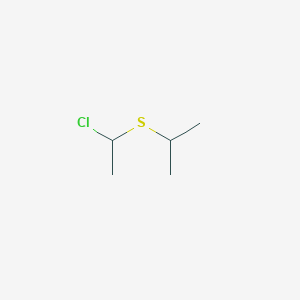
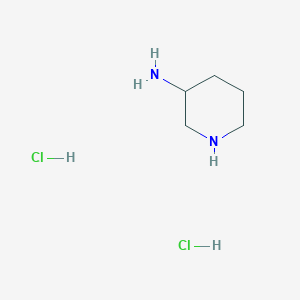
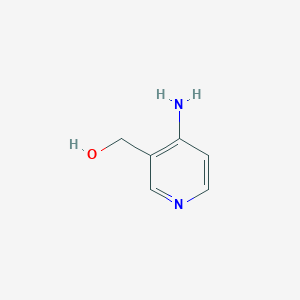
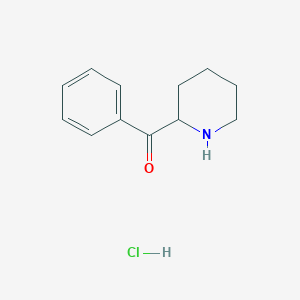
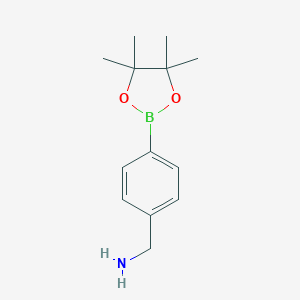
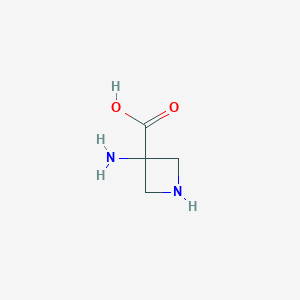
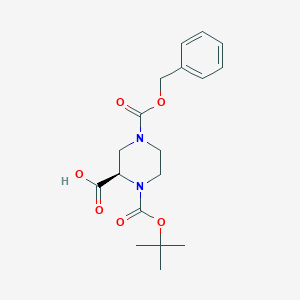
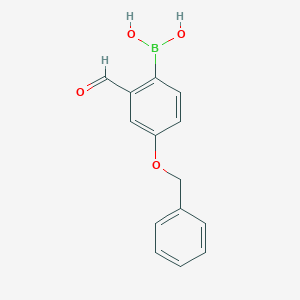
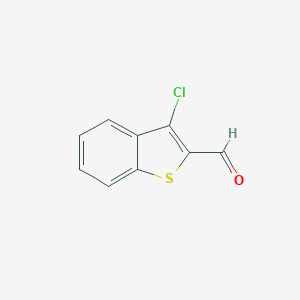
![(3aR,4S,9bS)-8-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B111856.png)
![(3aR,4S,9bS)-8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B111857.png)
![(3aR,4S,11cS)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B111858.png)
![(3aR,9bS)-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B111861.png)